Cas no 1017782-83-0 (1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid)

1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid is a specialized organic compound featuring a piperidine core substituted with a carboxylic acid group and a 3-methoxy-4-nitrophenyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring enhances its utility in electrophilic and nucleophilic reactions. The carboxylic acid functionality allows for further derivatization, enabling the formation of esters, amides, or salts. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, particularly in the development of bioactive molecules. Suitable for research and industrial applications requiring high-purity intermediates.
1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid structure
1017782-83-0 structure
Product name:1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
CAS No:1017782-83-0
MF:C13H16N2O5
MW:280.276543617249
MDL:MFCD09972254
CID:4567523

1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
    • 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
    • MDL: MFCD09972254
    • Inchi: 1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
    • InChI Key: VBGWZNJXSVMSCH-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C([N+]([O-])=O)C(OC)=C2)CCC(C(O)=O)CC1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 217-219°
  • Boiling Point: 518.2±50.0 °C at 760 mmHg
  • Flash Point: 267.2±30.1 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid Security Information

1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD201871-1g
1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid
1017782-83-0 95+%
1g
¥1008.0 2023-04-06
Chemenu
CM310096-5g
1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid
1017782-83-0 95%
5g
$484 2022-09-04
Key Organics Ltd
MB-0737-1G
1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
1017782-83-0 >95%
1g
£165.00 2025-02-09
abcr
AB270277-5 g
1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid; 95%
1017782-83-0
5g
€633.10 2022-03-03
Key Organics Ltd
MB-0737-10G
1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
1017782-83-0 >95%
10g
£825.00 2025-02-09
TRC
M032610-500mg
1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
1017782-83-0
500mg
$ 365.00 2022-06-04
Key Organics Ltd
MB-0737-1MG
1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
1017782-83-0 >95%
1mg
£28.00 2025-02-09
Key Organics Ltd
MB-0737-0.5G
1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
1017782-83-0 >95%
0.5g
£105.00 2025-02-09
Key Organics Ltd
MB-0737-10MG
1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
1017782-83-0 >95%
10mg
£48.00 2025-02-09
abcr
AB270277-10g
1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid, 95%; .
1017782-83-0 95%
10g
€1403.30 2024-04-21

Additional information on 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid

Research Briefing on 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid (CAS: 1017782-83-0)

1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid (CAS: 1017782-83-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's unique structure, featuring a piperidinecarboxylic acid moiety and a methoxy-nitrophenyl group, makes it a promising candidate for further investigation in various pharmacological contexts.

Recent studies have highlighted the role of 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid as a key intermediate in the synthesis of novel bioactive molecules. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. The compound's ability to modulate enzyme activity has been demonstrated in vitro, suggesting its potential as a lead compound for anti-inflammatory drug development. Additionally, its structural features have been explored in the design of ligands for G-protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology.

One of the most notable advancements in the study of this compound is its application in cancer research. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid exhibited potent inhibitory effects on certain kinases implicated in tumor growth. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for further preclinical evaluations. These findings underscore the compound's versatility and its potential to contribute to the development of targeted cancer therapies.

In addition to its pharmacological applications, the synthesis and optimization of 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid have been subjects of recent research. A 2022 paper in Organic & Biomolecular Chemistry detailed an improved synthetic route for this compound, emphasizing higher yields and reduced environmental impact. The authors employed green chemistry principles, such as solvent-free reactions and catalytic methods, to enhance the efficiency of the synthesis process. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and sustainability are paramount.

Despite these promising developments, challenges remain in the characterization and optimization of 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid. For example, its pharmacokinetic properties, such as bioavailability and metabolic stability, require further investigation to determine its suitability as a drug candidate. Moreover, the compound's potential off-target effects and toxicity profiles must be thoroughly evaluated in animal models before clinical translation. Addressing these gaps will be crucial for realizing the full therapeutic potential of this compound.

In conclusion, 1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid (CAS: 1017782-83-0) represents a promising scaffold in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer therapies. Recent studies have shed light on its synthetic accessibility, biological activity, and mechanistic insights, providing a solid foundation for future research. As the field advances, interdisciplinary collaborations will be essential to overcome existing challenges and unlock new opportunities for drug discovery. This briefing underscores the importance of continued investment in the study of this compound and its derivatives to address unmet medical needs.

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(CAS:1017782-83-0)1-(3-Methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid
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Purity:99%
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